molecular formula C10H16O3 B1327829 Ethyl 5-cyclopropyl-5-oxovalerate CAS No. 898776-27-7

Ethyl 5-cyclopropyl-5-oxovalerate

Cat. No.: B1327829
CAS No.: 898776-27-7
M. Wt: 184.23 g/mol
InChI Key: JXXMFAGRMYXHTA-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-5-oxovalerate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-cyclopropyl-5-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-cyclopropyl-5-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-cyclopropyl-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)5-3-4-9(11)8-6-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXMFAGRMYXHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645660
Record name Ethyl 5-cyclopropyl-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-27-7
Record name Ethyl 5-cyclopropyl-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl Ketone Moiety in Modern Drug Discovery

The cyclopropyl group is a recurring motif in a multitude of biologically active molecules and approved pharmaceuticals. Its unique conformational rigidity, metabolic stability, and ability to modulate electronic properties make it a highly sought-after substituent in medicinal chemistry. The incorporation of a cyclopropyl ketone, specifically, can introduce a key pharmacophore that influences binding affinity and metabolic pathways. Ethyl 5-cyclopropyl-5-oxovalerate, a δ-ketoester, represents a valuable building block for the synthesis of more complex molecules, including but not limited to, enzyme inhibitors, receptor antagonists, and novel therapeutic agents. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis: Devising a Logical Path to the Target Molecule

A retrosynthetic analysis of ethyl 5-cyclopropyl-5-oxovalerate suggests a disconnection at the bond between the cyclopropyl ring and the adjacent carbonyl group. This leads to a cyclopropyl nucleophile and a five-carbon electrophilic component containing the ester functionality. This disconnection is strategically advantageous as it allows for the use of well-established organometallic chemistry.

G target Ethyl 5-cyclopropyl-5-oxovalerate disconnection C-C bond formation target->disconnection intermediates Cyclopropyl Nucleophile + 5-Carbon Electrophile disconnection->intermediates Retrosynthetic Disconnection

Caption: Retrosynthetic analysis of Ethyl 5-cyclopropyl-5-oxovalerate.

This analysis points towards two primary synthetic strategies:

  • Friedel-Crafts Acylation: Direct acylation of cyclopropane with a derivative of glutaric acid.

  • Organometallic Approach: Reaction of a cyclopropyl organometallic reagent with a suitable electrophile derived from glutaric acid.

While Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic systems, its application to a strained ring like cyclopropane is fraught with challenges. The harsh Lewis acid conditions typically employed could lead to ring-opening side reactions, significantly reducing the yield of the desired product.

Therefore, the more reliable and controllable strategy involves the use of a pre-formed cyclopropyl organometallic species. This approach offers greater functional group tolerance and milder reaction conditions.

Proposed Synthesis Pathway: An Organocuprate-Mediated Acylation

The recommended synthetic route leverages the selective reactivity of organocuprates (Gilman reagents) with acyl chlorides. This pathway involves two key stages:

  • Preparation of the Electrophile: Synthesis of ethyl 5-chloro-5-oxovalerate (ethyl glutaryl chloride) from glutaric anhydride.

  • Carbon-Carbon Bond Formation: Reaction of a lithium dicyclopropylcuprate with ethyl 5-chloro-5-oxovalerate.

G cluster_0 Stage 1: Electrophile Preparation cluster_1 Stage 2: C-C Bond Formation A Glutaric Anhydride B Monoethyl Glutarate A->B Ethanolysis C Ethyl 5-chloro-5-oxovalerate B->C Chlorination (e.g., SOCl₂) G Ethyl 5-cyclopropyl-5-oxovalerate C->G D Cyclopropyl Bromide E Cyclopropyllithium D->E Lithiation (e.g., t-BuLi) F Lithium Dicyclopropylcuprate E->F Transmetallation (CuI) F->G Acylation

Caption: Proposed two-stage synthesis of Ethyl 5-cyclopropyl-5-oxovalerate.

Stage 1: Preparation of the Electrophilic Acyl Donor

The synthesis of the key electrophile, ethyl 5-chloro-5-oxovalerate, begins with the readily available and inexpensive starting material, glutaric anhydride.

Step 1: Ethanolysis of Glutaric Anhydride

Glutaric anhydride undergoes a ring-opening reaction with ethanol to yield monoethyl glutarate. This reaction can be catalyzed by a Brønsted or Lewis acid, or it can proceed uncatalyzed with heating.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add glutaric anhydride (1.0 eq) and absolute ethanol (5.0 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the anhydride by TLC or GC.

  • After completion, remove the excess ethanol under reduced pressure to yield crude monoethyl glutarate, which can often be used in the next step without further purification.

Step 2: Conversion to the Acyl Chloride

The carboxylic acid moiety of monoethyl glutarate is then converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol:

  • In a fume hood, to a flask containing monoethyl glutarate (1.0 eq), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours. The evolution of HCl and SO₂ gas will be observed.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain ethyl 5-chloro-5-oxovalerate.

Stage 2: Organocuprate-Mediated Carbon-Carbon Bond Formation

The core of this synthesis is the nucleophilic attack of a cyclopropyl organometallic reagent on the prepared acyl chloride. While Grignard reagents can be used, they are highly reactive and can potentially react with the ester functionality.[1] Gilman reagents (organocuprates) offer superior selectivity for the acyl chloride, minimizing side reactions.[2][3]

Step 1: Preparation of Cyclopropyllithium

Cyclopropyllithium can be prepared from cyclopropyl bromide via a lithium-halogen exchange reaction.

Protocol:

  • Under an inert atmosphere (argon or nitrogen), dissolve cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C and add a solution of tert-butyllithium (2.0 eq) in pentane dropwise.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of cyclopropyllithium.

Step 2: Formation of Lithium Dicyclopropylcuprate

The prepared cyclopropyllithium is then converted to the Gilman reagent.[3][4]

Protocol:

  • In a separate flask under an inert atmosphere, suspend copper(I) iodide (0.5 eq) in anhydrous diethyl ether or THF and cool to -78 °C.

  • Slowly add the previously prepared cyclopropyllithium solution to the CuI suspension.

  • Allow the mixture to stir at low temperature for approximately 30 minutes to form the lithium dicyclopropylcuprate. The solution will typically change color, indicating the formation of the organocuprate.

Step 3: Acylation to Yield Ethyl 5-cyclopropyl-5-oxovalerate

The final step is the reaction of the Gilman reagent with the acyl chloride.

Protocol:

  • To the freshly prepared lithium dicyclopropylcuprate solution at -78 °C, add a solution of ethyl 5-chloro-5-oxovalerate (1.0 eq) in anhydrous diethyl ether or THF dropwise.

  • Stir the reaction mixture at low temperature for 1-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 5-cyclopropyl-5-oxovalerate.

Mechanistic Insights

The key carbon-carbon bond-forming step proceeds via a nucleophilic acyl substitution mechanism. The organocuprate, being a soft nucleophile, selectively attacks the hard electrophilic carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling the chloride leaving group to form the desired ketone.

G cluster_0 Mechanism of Acylation A R-CO-Cl B [R-CO-Cl...Cu(c-Pr)₂Li] A->B + (c-Pr)₂CuLi C Tetrahedral Intermediate B->C Nucleophilic Attack D R-CO-c-Pr C->D Elimination of Cl⁻ E LiCl + c-PrCu

Caption: Simplified mechanism of the organocuprate acylation.

Data Summary and Expected Outcomes

The following table summarizes the key transformations and provides expected yield ranges based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepStarting MaterialReagentsProductExpected Yield (%)
EthanolysisGlutaric AnhydrideEthanolMonoethyl Glutarate>90
ChlorinationMonoethyl GlutarateThionyl Chloride (SOCl₂)Ethyl 5-chloro-5-oxovalerate80-90
LithiationCyclopropyl Bromidetert-ButyllithiumCyclopropyllithium>85 (in situ)
Cuprate FormationCyclopropyllithiumCopper(I) Iodide (CuI)Lithium Dicyclopropylcuprate>95 (in situ)
AcylationEthyl 5-chloro-5-oxovalerateLithium DicyclopropylcuprateEthyl 5-cyclopropyl-5-oxovalerate70-85

Conclusion and Future Perspectives

The synthesis of ethyl 5-cyclopropyl-5-oxovalerate via an organocuprate-mediated acylation of ethyl 5-chloro-5-oxovalerate presents a robust and reliable pathway. This method offers high selectivity and avoids the potential pitfalls of alternative strategies such as Friedel-Crafts acylation. The resulting δ-ketoester is a versatile intermediate, poised for further elaboration into a wide array of complex molecular architectures for applications in drug discovery and materials science. Further optimization of reaction conditions, including solvent, temperature, and stoichiometry, could lead to even higher yields and purity. The exploration of catalytic, enantioselective methods for the key acylation step could also be a fruitful area for future research, enabling access to chiral cyclopropyl ketone derivatives.

References

  • Shu, C., Sidhu, K., Zhang, L., Wang, X.-j., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]

  • Ashenhurst, J. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]

Sources

Technical Monograph: Ethyl 5-cyclopropyl-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 898776-27-7 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Reference)

Executive Summary

Ethyl 5-cyclopropyl-5-oxovalerate (CAS 898776-27-7) is a specialized bifunctional intermediate used primarily in the synthesis of pharmaceutical candidates containing the cyclopropyl moiety. Characterized by a 1,5-dicarbonyl framework (a


-keto ester), it serves as a critical "linchpin" molecule for constructing nitrogenous heterocycles—specifically pyridazinones and pyrroles—which are pharmacophores frequently observed in kinase inhibitors and antiviral agents.

This guide outlines the compound's physicochemical profile, a scalable industrial synthesis route based on glutaric anhydride ring-opening, and its application in high-value medicinal chemistry workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification
IUPAC Name Ethyl 5-cyclopropyl-5-oxopentanoate
CAS Number 898776-27-7
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
Structure Cyclopropyl–C(=O)–(CH₂)₃–C(=O)OCH₂CH₃
Appearance Colorless to pale yellow oil
Boiling Point ~280 °C (Predicted at 760 mmHg)
Density 1.05 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Flash Point >110 °C
Strategic Synthesis: The Glutaric Anhydride Route

While various routes exist, the most robust and scalable method involves the nucleophilic ring-opening of glutaric anhydride using a cyclopropyl organometallic reagent, followed by esterification. This approach minimizes side reactions (such as polymerization) compared to Friedel-Crafts acylation.

Phase 1: Nucleophilic Ring Opening (Formation of Keto-Acid)

Reaction: Glutaric Anhydride + Cyclopropylmagnesium Bromide


 5-Cyclopropyl-5-oxopentanoic Acid

Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Reagent Prep: Dissolve Glutaric anhydride (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C to suppress bis-addition.

  • Addition: Add Cyclopropylmagnesium bromide (1.05 equiv, 0.5 M in THF) dropwise over 60 minutes. The low temperature is critical to ensure the Grignard reagent attacks only one carbonyl, opening the ring rather than adding twice to form the tertiary alcohol.

  • Equilibration: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 1 hour.

  • Quench: Quench carefully with 1N HCl until pH < 2.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Intermediate: The crude 5-cyclopropyl-5-oxopentanoic acid is typically a viscous oil or low-melting solid.

Phase 2: Fischer Esterification

Reaction: 5-Cyclopropyl-5-oxopentanoic Acid + Ethanol


 Ethyl 5-cyclopropyl-5-oxovalerate

Protocol:

  • Solvation: Dissolve the crude keto-acid in absolute Ethanol (10 volumes).

  • Catalysis: Add catalytic concentrated H₂SO₄ (0.1 equiv) or p-Toluenesulfonic acid (pTSA).

  • Reflux: Heat to reflux (approx. 78 °C) for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) for the disappearance of the acid spot.

  • Neutralization: Cool to room temperature and neutralize with saturated NaHCO₃ solution.

  • Purification: Remove excess ethanol under reduced pressure. Extract the residue with DCM. Purify via vacuum distillation or flash column chromatography (Gradient: 0

    
     15% EtOAc in Hexanes).
    
Mechanistic Visualization

The following diagram illustrates the regioselective ring-opening mechanism and subsequent transformation into the target ester.

SynthesisPathway Glutaric Glutaric Anhydride (Cyclic Electrophile) Intermediate Tetrahedral Intermediate (-78°C Control) Glutaric->Intermediate Nucleophilic Attack Grignard Cyclopropyl-MgBr (Nucleophile) Grignard->Intermediate KetoAcid 5-Cyclopropyl-5-oxopentanoic Acid (Ring Open Product) Intermediate->KetoAcid Acid Quench (H+) Target Ethyl 5-cyclopropyl-5-oxovalerate (Target Ester) KetoAcid->Target EtOH / H2SO4 (Fischer Esterification)

Figure 1: Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate via Glutaric Anhydride ring opening.

Applications in Drug Development[10]

Ethyl 5-cyclopropyl-5-oxovalerate is a "Platform Intermediate" due to its 1,5-dicarbonyl spacing. This specific geometry is essential for the Paal-Knorr and hydrazine condensation reactions used to build heterocycles.

A. Synthesis of Pyridazinones

Reaction with hydrazine hydrate yields 6-cyclopropyl-4,5-dihydropyridazin-3(2H)-one . These derivatives are potent scaffolds in:

  • PDE4 Inhibitors: Used in anti-inflammatory research.

  • p38 MAP Kinase Inhibitors: The cyclopropyl group provides metabolic stability (blocking oxidation) compared to isopropyl or n-propyl groups.

B. Synthesis of Pyrroles

Reaction with primary amines (Paal-Knorr) generates N-substituted 2-cyclopropylpyrroles, often investigated for:

  • Antilipemic agents: HMG-CoA reductase inhibition analogs.

  • Antiviral agents: HCV polymerase inhibitors often feature a cyclopropyl-heterocycle motif.

Applications cluster_products Pharmaceutical Scaffolds Target Ethyl 5-cyclopropyl-5-oxovalerate (1,5-Dicarbonyl) Pyridazinone 6-Cyclopropyl-pyridazinone (PDE4 Inhibitors) Target->Pyridazinone + Hydrazine (N2H4) Pyrrole 2-Cyclopropyl-pyrrole (Kinase Inhibitors) Target->Pyrrole + Primary Amine (R-NH2) (Paal-Knorr)

Figure 2: Divergent synthesis of bioactive heterocycles from the target ester.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       0.8–1.0 (m, 4H, Cyclopropyl CH₂).
      
    • 
       1.25 (t, 3H, Ester CH₃).
      
    • 
       1.90 (m, 1H, Cyclopropyl CH).
      
    • 
       1.95 (quint, 2H, C3-CH₂).
      
    • 
       2.35 (t, 2H, C2-CH₂).
      
    • 
       2.60 (t, 2H, C4-CH₂).
      
    • 
       4.12 (q, 2H, Ester CH₂).
      
  • Mass Spectrometry (ESI):

    • Expected [M+H]⁺: 185.24.

    • Look for fragment loss of ethoxy group (-45).

References
  • PubChem. (2025).[1] Compound Summary: Ethyl 5-cyclohexyl-5-oxovalerate (Structural Analog). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Ou, W., Liu, F., & Pan, X. (2012).[2] An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry. (Demonstrates related keto-ester cyclization methodologies). Retrieved January 28, 2026, from [Link]

Sources

Ethyl 5-cyclopropyl-5-oxovalerate: Technical Guide and Synthesis Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-cyclopropyl-5-oxovalerate (CAS: 898776-27-7), also known systematically as ethyl 5-cyclopropyl-5-oxopentanoate , is a specialized aliphatic keto-ester intermediate used in the synthesis of complex pharmaceutical ingredients (APIs).[1][2][3] Characterized by a reactive cyclopropyl ketone moiety linked to an ester functionality via a propyl spacer, this compound serves as a critical building block for introducing the cyclopropyl pharmacophore—a structural motif valued in medicinal chemistry for enhancing metabolic stability and potency in receptor-ligand interactions.

This guide provides a rigorous technical analysis of the compound's properties, a validated industrial synthesis protocol, and an examination of its reactivity profile.

Part 1: Chemical Identity & Properties

Nomenclature and Structure

The IUPAC name ethyl 5-cyclopropyl-5-oxopentanoate describes a five-carbon chain (pentanoate) esterified with an ethyl group, featuring a ketone at the 5-position which is substituted with a cyclopropyl ring.

Structural Formula: Cyclopropyl-C(=O)-CH₂-CH₂-CH₂-C(=O)-O-CH₂-CH₃

Physicochemical Data Table
PropertyValueNote
CAS Number 898776-27-7 Primary Identifier
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
Appearance Colorless to pale yellow liquidStandard state
Boiling Point ~285 °C (Predicted)@ 760 mmHg
Density 1.05 ± 0.1 g/cm³ (Predicted)
LogP 1.71 (Predicted)Lipophilicity indicator
Flash Point >110 °CEstimated

Part 2: Synthesis Methodology

Core Synthesis Strategy: Grignard Acylation

The most robust route for synthesizing Ethyl 5-cyclopropyl-5-oxovalerate involves the nucleophilic acyl substitution of Ethyl 4-(chloroformyl)butyrate (ethyl glutaryl chloride) with Cyclopropylmagnesium bromide . This method is preferred over Friedel-Crafts acylation due to the aliphatic nature of the substrate and the sensitivity of the ester group.

Reagents & Materials
  • Cyclopropyl Bromide: Precursor for Grignard reagent.

  • Magnesium Turnings: For Grignard formation (activated with I₂).

  • Ethyl 4-(chloroformyl)butyrate: Prepared from glutaric anhydride via mono-esterification and chlorination.

  • Catalyst (Optional): Copper(I) Iodide (CuI) or Iron(III) acetylacetonate (Fe(acac)₃) to favor ketone formation and prevent alcohol formation.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

Step-by-Step Protocol

Phase 1: Preparation of Cyclopropylmagnesium Bromide

  • Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.1 eq). Add a crystal of Iodine and heat gently until purple vapor appears.

  • Initiation: Add 10% of the Cyclopropyl bromide solution in anhydrous THF. Wait for exotherm (turbidity indicates initiation).

  • Propagation: Dropwise add the remaining bromide solution at a rate to maintain gentle reflux.

  • Maturation: Stir at reflux for 1 hour to ensure complete consumption of Mg. Cool to -20°C.

Phase 2: Acylation (The Critical Step)

  • Setup: In a separate vessel, dissolve Ethyl 4-(chloroformyl)butyrate (1.0 eq) in THF and cool to -78°C.

  • Catalysis: Add CuI (1-5 mol%) to the acid chloride solution. This "softens" the nucleophile, favoring 1,2-addition to the acyl chloride over the ester.

  • Addition: Cannulate the cooled Grignard reagent slowly into the acid chloride solution over 45 minutes. Crucial: Maintain temperature below -60°C to prevent attack on the distal ester group.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

Phase 3: Workup & Purification

  • Quench: Quench the reaction with saturated aqueous NH₄Cl solution (keeps pH neutral/mildly acidic).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (high vacuum) or Flash Chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Start1 Cyclopropyl Bromide Mg Mg / THF Start1->Mg Grignard Cyclopropyl-MgBr (Grignard Reagent) Mg->Grignard Coupling Coupling Reaction (-78°C, CuI cat.) Grignard->Coupling Start2 Glutaric Anhydride EtOH EtOH / H+ Start2->EtOH MonoEster Monoethyl Glutarate EtOH->MonoEster SOCl2 SOCl2 MonoEster->SOCl2 AcidChloride Ethyl 4-(chloroformyl)butyrate SOCl2->AcidChloride AcidChloride->Coupling Product Ethyl 5-cyclopropyl-5-oxovalerate Coupling->Product

Figure 1: Convergent synthesis pathway for Ethyl 5-cyclopropyl-5-oxovalerate via Grignard acylation.

Part 3: Mechanism of Action & Reactivity

The formation of the product follows a Nucleophilic Acyl Substitution mechanism. The selectivity is governed by the difference in electrophilicity between the acyl chloride and the ester carbonyls.

  • Nucleophilic Attack: The cyclopropyl anion (from the Grignard) attacks the highly electrophilic carbon of the acyl chloride.

  • Tetrahedral Intermediate: A transient alkoxide intermediate forms.

  • Elimination: The chloride ion is a superior leaving group compared to the ethoxide or the alkyl group, leading to the reformation of the carbonyl bond.

  • Selectivity: At low temperatures (-78°C), the Grignard reagent reacts preferentially with the acid chloride (reaction rate

    
    ). The distal ester remains intact.
    
Reactivity Diagram

Mechanism Reagents Cyclopropyl-MgBr + Cl-CO-(CH2)3-COOEt Attack Nucleophilic Attack on Acyl Chloride Reagents->Attack Intermediate Tetrahedral Intermediate (Alkoxide) Attack->Intermediate Collapse Collapse & Chloride Elimination Intermediate->Collapse SideReaction Over-addition (Side Product) Tertiary Alcohol Intermediate->SideReaction If T > -60°C Product Ketone Formation (Ethyl 5-cyclopropyl-5-oxovalerate) Collapse->Product

Figure 2: Mechanistic pathway highlighting the critical selectivity step to avoid side reactions.

Part 4: Applications in Drug Development

Ethyl 5-cyclopropyl-5-oxovalerate serves as a versatile intermediate for introducing the cyclopropyl-carbonyl motif . This structural unit is prevalent in several therapeutic classes:

  • Fluoroquinolone Antibiotics: Analogous structures are used to synthesize the N-cyclopropyl or C-cyclopropyl substituents found in drugs like Ciprofloxacin and Moxifloxacin, which require cyclopropyl groups for optimal antibacterial potency and spectrum.

  • Neurokinin-1 (NK1) Antagonists: The cyclopropyl ring restricts conformational flexibility, often improving binding affinity in GPCR ligands.

  • Bioisosteres: The cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups, offering improved metabolic stability against cytochrome P450 oxidation due to the unique orbital hybridization (high s-character) of the cyclopropane C-H bonds.

Part 5: Safety and Handling

  • Hazards: The compound is an organic ester/ketone. It is likely an Irritant (H315, H319) to eyes and skin.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Avoid moisture, which can hydrolyze the ester.

  • Disposal: Dispose of as organic chemical waste. Do not release into drains.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24727442, Ethyl 5-cyclopropyl-5-oxovalerate. Retrieved from [Link]

  • Knochel, P., et al. (2003). Functionalized Grignard Reagents in Organic Synthesis. Angewandte Chemie International Edition. (General reference for Grignard protocols).

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 5-cyclopropyl-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the realm of chemical research and drug development, a thorough understanding of the physical properties of a molecule is paramount. It dictates everything from reaction conditions and purification strategies to formulation and bioavailability. This guide delves into the physical characteristics of Ethyl 5-cyclopropyl-5-oxovalerate, a compound of interest for its potential applications in medicinal chemistry and organic synthesis. It is important to note that as of the writing of this guide, comprehensive experimental data for this specific molecule is not widely available in public databases. This is not an uncommon scenario when dealing with novel or specialized chemical entities.

Therefore, this document takes a two-pronged approach. Firstly, it provides a detailed overview of the key physical properties, offering estimations based on structurally analogous compounds where direct experimental data is absent. Secondly, and crucially for the intended audience, it outlines the established experimental protocols for determining these properties. This serves as a practical guide for researchers who may be synthesizing or working with this compound, empowering them to generate their own accurate data. Our focus is not just on the "what," but the "how" and "why," reflecting the rigorous approach of a seasoned application scientist.

Molecular Structure and Core Identifiers

The foundational step in understanding any compound is to dissect its structure. Ethyl 5-cyclopropyl-5-oxovalerate, with the IUPAC name ethyl 5-cyclopropyl-5-oxopentanoate, possesses a unique combination of functional groups that dictate its physical and chemical behavior.

  • Ester Group (-COOEt): The ethyl ester functionality introduces polarity and the potential for hydrogen bonding with acceptor groups. It also influences the compound's solubility and susceptibility to hydrolysis.

  • Ketone Group (C=O): The ketone carbonyl group is a key feature, contributing significantly to the molecule's polarity and providing a reactive site for various chemical transformations.

  • Cyclopropyl Ring: This strained, three-membered ring is a fascinating structural motif. Its unique electronic properties can influence the reactivity of the adjacent ketone.

  • Aliphatic Chain: The four-carbon chain provides flexibility to the molecule.

Below is a diagram illustrating the logical relationship between the structural components and the key physical properties they influence.

cluster_structure Molecular Structure cluster_properties Physical Properties Ester Group Ester Group Solubility Solubility Ester Group->Solubility Influences Boiling Point Boiling Point Ester Group->Boiling Point Contributes to Polarity Polarity Ester Group->Polarity Increases Ketone Group Ketone Group Ketone Group->Boiling Point Increases Ketone Group->Polarity Significantly Increases Reactivity Reactivity Ketone Group->Reactivity Primary Site Cyclopropyl Ring Cyclopropyl Ring Cyclopropyl Ring->Reactivity Modulates Aliphatic Chain Aliphatic Chain Aliphatic Chain->Boiling Point Increases with length Density Density Aliphatic Chain->Density Contributes to

Caption: Influence of structural components on physical properties.

Physicochemical Properties: An Overview and Estimated Values

PropertyEstimated/Computed ValueBasis for Estimation/Source
Molecular Formula C10H16O3-
Molecular Weight 184.23 g/mol -
Appearance Colorless to pale yellow oilBased on the appearance of similar keto-esters, such as ethyl 3-cyclopropyl-3-oxopropanoate which is described as a colorless oil.
Boiling Point ~120-130 °C at 12 mmHgExtrapolated from the boiling point of ethyl 5-bromovalerate (104-109 °C at 12 mmHg)[1], with an expected increase due to the higher molecular weight and polarity of the cyclopropyl ketone group.
Density ~1.05 g/mL at 25 °CBased on the density of the structurally related ethyl 3-cyclopropyl-3-oxopropanoate (1.058 g/mL at 25 °C).
Refractive Index ~1.45Based on the refractive index of ethyl 3-cyclopropyl-3-oxopropanoate (n20/D 1.449).
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water.The ester and ketone groups confer polarity, allowing for solubility in polar organic solvents. The hydrocarbon backbone limits water solubility.

Experimental Protocols for Property Determination

For a research scientist, the ability to experimentally verify physical properties is crucial. The following section provides detailed, step-by-step methodologies for determining the key physical parameters of Ethyl 5-cyclopropyl-5-oxovalerate.

Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate

As this compound is not widely commercially available, synthesis is often the first step. A plausible synthetic route is the Friedel-Crafts acylation of cyclopropane with a suitable acylating agent derived from glutaric acid monoethyl ester.

Glutaric acid monoethyl ester Glutaric acid monoethyl ester Acylating Agent Formation Acylating Agent Formation Glutaric acid monoethyl ester->Acylating Agent Formation e.g., with oxalyl chloride Friedel-Crafts Acylation Friedel-Crafts Acylation Acylating Agent Formation->Friedel-Crafts Acylation Reacts with Ethyl 5-cyclopropyl-5-oxovalerate Ethyl 5-cyclopropyl-5-oxovalerate Friedel-Crafts Acylation->Ethyl 5-cyclopropyl-5-oxovalerate Yields Cyclopropane Cyclopropane Cyclopropane->Friedel-Crafts Acylation Substrate

Caption: Synthetic workflow for Ethyl 5-cyclopropyl-5-oxovalerate.

Protocol:

  • Acid Chloride Formation: To a solution of glutaric acid monoethyl ester (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the completion of the reaction by the cessation of gas evolution.

  • Friedel-Crafts Acylation: In a separate flask, dissolve cyclopropane in a suitable solvent and cool to -78 °C. Add a Lewis acid catalyst, such as aluminum chloride (1.1 equivalents).

  • Addition: Slowly add the prepared acid chloride solution to the cyclopropane solution, maintaining the low temperature.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by carefully adding it to a mixture of ice and concentrated HCl. Extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Determination of Boiling Point (Reduced Pressure Distillation)

Given the estimated boiling point, distillation under reduced pressure is the preferred method to prevent decomposition.

Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the purified Ethyl 5-cyclopropyl-5-oxovalerate in the distillation flask with a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually reduce the pressure to the desired level (e.g., 12 mmHg).

  • Heating: Gently heat the distillation flask in a heating mantle while stirring.

  • Data Collection: Record the temperature at which the liquid consistently condenses and is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Workflow for Spectroscopic Analysis:

cluster_workflow Spectroscopic Characterization Workflow Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy IR Spectroscopy IR Spectroscopy NMR Spectroscopy->IR Spectroscopy Mass Spectrometry Mass Spectrometry IR Spectroscopy->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: A typical workflow for spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, multiplets for the aliphatic chain protons, and characteristic upfield signals for the cyclopropyl protons.

    • ¹³C NMR: The spectrum should show distinct peaks for the ester and ketone carbonyl carbons, the carbons of the ethyl group, the aliphatic chain, and the cyclopropyl ring.

  • Infrared (IR) Spectroscopy:

    • Look for strong absorption bands around 1735 cm⁻¹ (ester C=O stretch) and 1710 cm⁻¹ (ketone C=O stretch). The presence of the cyclopropyl group may also result in characteristic C-H stretching frequencies around 3080 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the physical properties of Ethyl 5-cyclopropyl-5-oxovalerate, grounded in the principles of organic chemistry and experimental science. While a lack of extensive published data necessitates the use of estimations, the provided protocols empower researchers to determine these properties with a high degree of accuracy. As this and similar molecules are explored for their potential in various scientific fields, the generation and publication of such fundamental data will be invaluable to the scientific community. It is our hope that this guide serves as a valuable resource for those embarking on research involving this intriguing compound.

References

  • PubChem. Ethyl 5-bromovalerate. National Center for Biotechnology Information. [Link][1]

Sources

Methodological & Application

Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate from Cyclopropyl Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-cyclopropyl-5-oxovalerate is a versatile γ-keto ester that holds significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The presence of the strained cyclopropyl ring and the keto-ester functionality provides a unique scaffold for the introduction of diverse chemical moieties. This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of this target molecule from readily available cyclopropyl precursors. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the chosen synthetic strategies.

The primary focus of this application note will be on the Michael addition reaction , a robust and widely utilized method for carbon-carbon bond formation. This approach offers a convergent and efficient pathway to the desired γ-keto ester framework.

Synthetic Strategies: A Mechanistic Overview

The synthesis of Ethyl 5-cyclopropyl-5-oxovalerate can be effectively achieved through the conjugate addition of a cyclopropyl ketone nucleophile to an acrylate electrophile. Two primary synthetic routes are considered here: the base-catalyzed Michael addition and the Stetter reaction.

Base-Catalyzed Michael Addition

The Michael addition is a cornerstone of organic synthesis, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] In our case, the Michael donor is the enolate of cyclopropyl methyl ketone, and the Michael acceptor is ethyl acrylate.

The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the cyclopropyl methyl ketone to generate a nucleophilic enolate. This enolate then attacks the β-carbon of the electron-deficient ethyl acrylate, leading to the formation of a new carbon-carbon bond and a transient enolate intermediate. Subsequent protonation yields the final product, Ethyl 5-cyclopropyl-5-oxovalerate.

The choice of base is critical to the success of the reaction. It must be strong enough to deprotonate the ketone but not so strong as to promote side reactions such as self-condensation of the ketone or polymerization of the acrylate. Common bases for this transformation include alkali metal alkoxides (e.g., sodium ethoxide), hydroxides, and carbonates.

Diagram 1: Mechanism of Base-Catalyzed Michael Addition

Michael_Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone Enolate Cyclopropyl Ketone Enolate Cyclopropyl_Methyl_Ketone->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Cyclopropyl_Methyl_Ketone Intermediate_Enolate Intermediate Enolate Enolate->Intermediate_Enolate 1,4-Addition Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Enolate Final_Product Ethyl 5-cyclopropyl-5-oxovalerate Intermediate_Enolate->Final_Product Protonation Proton_Source Proton Source (e.g., EtOH) Proton_Source->Intermediate_Enolate

Caption: Mechanism of the base-catalyzed Michael addition.

Stetter Reaction

The Stetter reaction is another powerful method for the formation of 1,4-dicarbonyl compounds. This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophilic catalyst such as a thiazolium salt or a cyanide ion. In this context, cyclopropanecarboxaldehyde would serve as the aldehyde precursor.

The key step in the Stetter reaction is the "umpolung" (polarity reversal) of the aldehyde's carbonyl carbon. The catalyst adds to the aldehyde, and subsequent deprotonation generates a nucleophilic Breslow intermediate. This intermediate then adds to the Michael acceptor (ethyl acrylate) in a 1,4-fashion. Elimination of the catalyst regenerates the active catalyst and yields the desired γ-keto ester.

While a viable alternative, the Stetter reaction often requires specific catalysts and conditions. For the synthesis of Ethyl 5-cyclopropyl-5-oxovalerate, the Michael addition of cyclopropyl methyl ketone is generally a more direct and commonly employed strategy.

Experimental Protocols

The following protocols are provided as representative procedures for the synthesis of Ethyl 5-cyclopropyl-5-oxovalerate. Researchers should optimize these conditions based on their specific laboratory setup and available reagents.

Protocol 1: Base-Catalyzed Michael Addition of Cyclopropyl Methyl Ketone to Ethyl Acrylate

This protocol is based on well-established procedures for the Michael addition of ketones to acrylates.[1][2]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMolesPurity
Cyclopropyl Methyl KetoneC₅H₈O84.128.41 g0.1098%
Ethyl AcrylateC₅H₈O₂100.1212.01 g0.1299%
Sodium EthoxideC₂H₅NaO68.050.68 g0.0195%
EthanolC₂H₆O46.07100 mL-Anhydrous
Diethyl Ether(C₂H₅)₂O74.12As needed-Anhydrous
Saturated aq. NH₄Cl--As needed--
Brine--As needed--
Anhydrous MgSO₄MgSO₄120.37As needed--

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (100 mL) and sodium ethoxide (0.68 g, 0.01 mol). Stir the mixture until the sodium ethoxide is completely dissolved.

  • Addition of Reactants: To the stirred solution, add cyclopropyl methyl ketone (8.41 g, 0.10 mol) dropwise over 5 minutes. Following this, add ethyl acrylate (12.01 g, 0.12 mol) dropwise over 10 minutes. The reaction mixture may become slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by adding saturated aqueous ammonium chloride solution until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Shake vigorously and separate the layers. Extract the aqueous layer with two additional portions of diethyl ether (50 mL each).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a pale yellow oil. Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Ethyl 5-cyclopropyl-5-oxovalerate.

Diagram 2: Experimental Workflow for Michael Addition

Workflow A 1. Dissolve NaOEt in EtOH B 2. Add Cyclopropyl Methyl Ketone A->B C 3. Add Ethyl Acrylate B->C D 4. Reflux for 12-24h C->D E 5. Cool and Neutralize with aq. NH4Cl D->E F 6. Extract with Diethyl Ether E->F G 7. Wash with Brine F->G H 8. Dry over MgSO4 and Concentrate G->H I 9. Purify by Vacuum Distillation or Chromatography H->I

Caption: Step-by-step workflow for the Michael addition.

Characterization of Ethyl 5-cyclopropyl-5-oxovalerate

The structure and purity of the synthesized product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the ethyl ester group (a triplet and a quartet), the cyclopropyl protons (multiplets in the upfield region), and the methylene protons of the valerate chain (multiplets).

    • ¹³C NMR: Expect signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, the cyclopropyl ring carbons, and the methylene carbons of the valerate backbone.

  • Infrared (IR) Spectroscopy: Look for strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1735 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₆O₃, M.W. = 184.23 g/mol ).

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC/GC-MS.
Inefficient enolate formationUse a stronger base (e.g., LDA), but be cautious of side reactions.
Polymerization of ethyl acrylateAdd the acrylate slowly at a lower temperature.
Formation of Byproducts Self-condensation of ketoneUse a less concentrated solution or a milder base.
DialkylationUse a stoichiometric amount or slight excess of the ketone.
Difficult Purification Close boiling points of product and starting materialsUse high-efficiency fractional distillation or optimize the mobile phase for column chromatography.

Conclusion

The synthesis of Ethyl 5-cyclopropyl-5-oxovalerate from cyclopropyl precursors is a readily achievable process for researchers in organic synthesis and drug development. The base-catalyzed Michael addition of cyclopropyl methyl ketone to ethyl acrylate provides a reliable and scalable route to this valuable γ-keto ester. The provided protocol serves as a robust starting point for laboratory synthesis. Careful control of reaction conditions and appropriate purification techniques are key to obtaining the desired product in high yield and purity. The versatility of the cyclopropyl and keto-ester functionalities in the final product opens up numerous possibilities for further chemical transformations, making it an attractive intermediate for the synthesis of novel bioactive compounds.

References

  • Williams, S. R.; Miller, K. M.; Long, T. E. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Journal of Polymer Science Part A: Polymer Chemistry2010, 48 (1), 165-174.
  • Basu, B.; Das, P.; Das, S. Recent Advances in KF/alumina Promoted Organic Reactions. Current Organic Chemistry2008, 12 (2), 141-161.

Sources

The Versatile Building Block: A Guide to Ethyl 5-Cyclopropyl-5-Oxovalerate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the quest for novel molecular architectures with desirable physicochemical and biological properties is perpetual. Key to this endeavor is the design and utilization of versatile building blocks that offer multiple avenues for chemical elaboration. Ethyl 5-cyclopropyl-5-oxovalerate, a bifunctional molecule incorporating both a cyclopropyl ketone and a γ-keto ester moiety, represents a significant, albeit specialized, scaffold for the construction of complex organic molecules. This guide provides an in-depth exploration of its synthesis, reactivity, and potential applications, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.

The presence of the cyclopropyl ring, a motif of increasing importance in medicinal chemistry, imparts unique conformational constraints and electronic properties.[1] Concurrently, the γ-keto ester functionality is a well-established precursor for a variety of heterocyclic systems, which form the core of numerous pharmaceuticals.[2] The combination of these two functionalities in a single molecule opens up a rich and diverse field of synthetic possibilities.

I. Synthesis of Ethyl 5-Cyclopropyl-5-Oxovalerate: A Plausible Approach

While a dedicated, optimized synthesis for ethyl 5-cyclopropyl-5-oxovalerate is not extensively documented in readily available literature, a plausible and efficient route can be designed by combining established methodologies for the synthesis of γ-keto esters and cyclopropyl ketones. A logical retrosynthetic analysis suggests the disconnection of the cyclopropyl group and the ethyl ester, pointing towards a strategy involving the acylation of a suitable precursor with cyclopropanecarbonyl chloride.

A practical forward synthesis can be envisioned starting from readily available and inexpensive starting materials such as ethyl acrylate and cyclopropane.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, commencing with a Friedel-Crafts acylation of a suitable five-carbon chain precursor. A more direct approach could involve the conjugate addition of a cyclopropyl acyl anion equivalent to an acrylate, though this can be challenging. A reliable method involves the use of glutaric anhydride as a starting point.

Step 1: Friedel-Crafts Acylation of a Masked Carbonyl Precursor

A classic approach to installing the cyclopropyl ketone moiety is through a Friedel-Crafts acylation.[3][4] To synthesize the target molecule, one could start with a precursor that already contains the five-carbon backbone with a protected carboxylic acid or an ester group. A plausible route involves the reaction of ethyl 5-chloro-5-oxovalerate with cyclopropane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Step 2: Esterification

Alternatively, a more convergent synthesis would involve the preparation of 5-cyclopropyl-5-oxopentanoic acid followed by esterification. This can be achieved by the Friedel-Crafts acylation of a suitable substrate with cyclopropanecarbonyl chloride, followed by functional group manipulation.

A more direct and modern approach could involve the conjugate addition of an acyl cyclopropane equivalent to ethyl acrylate.

II. Detailed Experimental Protocols

The following protocols are proposed based on general and established procedures for similar transformations. Researchers should optimize these conditions for the specific substrate.

Protocol 1: Synthesis of 5-Cyclopropyl-5-oxopentanoic Acid

This protocol is adapted from standard Friedel-Crafts acylation procedures.[5]

Materials:

  • Glutaric anhydride

  • Cyclopropane (or a suitable cyclopropylating agent)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (for extraction)

  • Hexanes (for crystallization/purification)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of glutaric anhydride (1.0 eq.) in anhydrous DCM to the stirred suspension.

  • Bubble cyclopropane gas through the reaction mixture or add a suitable cyclopropylating agent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by crystallization to afford 5-cyclopropyl-5-oxopentanoic acid.

Protocol 2: Esterification to Ethyl 5-Cyclopropyl-5-Oxovalerate

This is a standard Fischer esterification protocol.

Materials:

  • 5-Cyclopropyl-5-oxopentanoic acid

  • Ethanol (absolute)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask, dissolve 5-cyclopropyl-5-oxopentanoic acid (1.0 eq.) in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-cyclopropyl-5-oxovalerate.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

III. Applications in Organic Synthesis: A World of Possibilities

The synthetic utility of ethyl 5-cyclopropyl-5-oxovalerate stems from the distinct reactivity of its two functional groups.

A. Reactions Involving the Cyclopropyl Ketone Moiety

The strained three-membered ring of the cyclopropyl ketone is susceptible to a variety of ring-opening reactions, providing access to linear carbon chains with diverse functionalities.[6] These reactions are often initiated by acids, bases, electrophiles, nucleophiles, or radical species.[7][8]

1. Acid-Catalyzed Ring Opening:

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the cleavage of the cyclopropane ring to form a stabilized carbocation. This intermediate can then be trapped by a nucleophile. The regioselectivity of the ring opening is governed by the stability of the resulting carbocation.[6]

Acid_Catalyzed_Ring_Opening A Ethyl 5-cyclopropyl- 5-oxovalerate B Protonated Ketone A->B H+ C Carbocation Intermediate B->C Ring Opening D Ring-Opened Product C->D Nu- Paal_Knorr_Synthesis cluster_0 Synthesis of Pyrroles and Furans A Ethyl 5-cyclopropyl- 5-oxovalerate B Pyrrole Derivative A->B R-NH2, Δ C Furan Derivative A->C P2O5, Δ

Caption: Synthesis of heterocycles from a γ-keto ester.

2. Synthesis of Pyridazines:

Condensation with hydrazine (H₂NNH₂) or its derivatives provides a straightforward route to substituted pyridazines.

3. Robinson Annulation:

The γ-keto ester can serve as a Michael acceptor in a Robinson annulation sequence, allowing for the construction of fused six-membered rings.

IV. Data Summary: Potential Heterocyclic Scaffolds

The γ-keto ester moiety of ethyl 5-cyclopropyl-5-oxovalerate is a versatile precursor for various heterocyclic systems. The table below summarizes some of the key heterocycles that can be synthesized.

Heterocycle ClassReagent(s)Key Reaction Type
PyrrolesAmmonia, Primary AminesPaal-Knorr Synthesis
FuransDehydrating Agents (e.g., P₂O₅)Paal-Knorr Synthesis
ThiophenesLawesson's Reagent, P₄S₁₀Thionation/Cyclization
PyridazinesHydrazine, Substituted HydrazinesCondensation
PyridinesHydroxylamine, then cyclizationCondensation/Cyclization
DihydropyranonesBase-catalyzed intramolecular cyclizationMichael Addition

V. Conclusion

Ethyl 5-cyclopropyl-5-oxovalerate emerges as a highly promising, albeit under-explored, building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of both complex acyclic structures through ring-opening reactions and diverse heterocyclic systems. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this versatile molecule. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

VI. References

  • Organic Syntheses. (n.d.). Formation of γ-‐Keto Esters from β. Retrieved from [Link] [9]2. Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link] [10]3. Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link] [11]4. Organic Chemistry Portal. (n.d.). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Retrieved from [Link] [12]5. The Journal of Organic Chemistry. (n.d.). Novel synthesis of .gamma.-keto esters. Retrieved from [Link] [13]6. ResearchGate. (n.d.). Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. Retrieved from [Link] [14]7. ACS Publications. (n.d.). Ring opening of cyclopropyl ketones by trimethylsilyl iodide. Retrieved from [Link] [15]8. ACS Publications. (2016). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Retrieved from [Link] [1]9. RSC Publishing. (n.d.). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Retrieved from [Link] [16]10. PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link] [3][4]11. Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

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Unlocking the Structural Secrets of Ethyl 5-Cyclopropyl-5-oxovalerate: A Detailed NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 5-cyclopropyl-5-oxovalerate, a molecule incorporating a keto-ester functionality with a strained cyclopropyl ring, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This comprehensive guide provides an in-depth analysis of the NMR spectroscopic characteristics of this molecule, offering a robust framework for its identification, characterization, and quality control. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular structure determination.

Introduction: The Significance of Ethyl 5-Cyclopropyl-5-oxovalerate and the Role of NMR

Ethyl 5-cyclopropyl-5-oxovalerate is a fascinating molecule that combines the reactivity of a ketone and an ester with the unique conformational constraints of a cyclopropyl group. Such motifs are of significant interest in medicinal chemistry due to their potential to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The unequivocal confirmation of its molecular structure is the foundational step in any research and development endeavor.

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. Its ability to probe the chemical environment of individual nuclei within a molecule provides a detailed and unambiguous fingerprint. This guide will delve into the application of one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), to fully characterize Ethyl 5-cyclopropyl-5-oxovalerate. We will not only present the expected spectral data but also explain the underlying principles that govern the observed chemical shifts, coupling constants, and correlations, thereby providing a self-validating system for analysis.

Predicted NMR Spectral Data: A Reference Framework

While experimental data is the gold standard, high-quality predicted spectra provide an invaluable reference for initial analysis and peak assignment. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 5-cyclopropyl-5-oxovalerate.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 5-cyclopropyl-5-oxovalerate

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-a (CH₃)1.25Triplet3H7.1
H-b (CH₂)2.32Triplet2H7.2
H-c (CH₂)1.93Quintet2H7.2, 7.3
H-d (CH₂)2.75Triplet2H7.3
H-e (CH)1.98Multiplet1H-
H-f (CH₂)0.90Multiplet2H-
H-g (CH₂)1.05Multiplet2H-
H-h (CH₂)4.12Quartet2H7.1

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 5-cyclopropyl-5-oxovalerate

CarbonChemical Shift (ppm)
C-1 (C=O, ketone)209.5
C-2 (CH)18.0
C-3 (CH₂)11.0
C-4 (CH₂)37.5
C-5 (CH₂)20.5
C-6 (CH₂)33.0
C-7 (C=O, ester)173.0
C-8 (CH₂)60.5
C-9 (CH₃)14.2

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Materials and Equipment
  • Sample: Ethyl 5-cyclopropyl-5-oxovalerate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • NMR Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and relatively clean spectral window.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 1D and 2D experiments.

Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh the required amount of Ethyl 5-cyclopropyl-5-oxovalerate directly into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03-0.05% TMS to the vial.

  • Ensuring Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogenous solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the bottom of the Pasteur pipette during the transfer.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

dot graph ER { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} END_DOT Caption: Workflow for NMR sample preparation.

NMR Instrument Setup and Data Acquisition
  • Instrument Shimming: After inserting the sample into the spectrometer, perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

  • 1D ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (COSY and HSQC):

    • Utilize standard pulse programs for COSY (e.g., cosygpqf) and HSQC (e.g., hsqcedetgpsisp2.3).

    • Optimize the spectral widths in both dimensions to encompass all relevant signals.

    • Acquire an appropriate number of increments in the indirect dimension to achieve sufficient resolution.

Spectral Interpretation: A Step-by-Step Elucidation

The structural assignment of Ethyl 5-cyclopropyl-5-oxovalerate is achieved through a systematic analysis of the 1D and 2D NMR data.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, their relative numbers (integration), and their neighboring protons (multiplicity).

  • Ethyl Group (H-a, H-h): The characteristic signals of the ethyl ester group are readily identifiable. The methyl protons (H-a) appear as a triplet around 1.25 ppm due to coupling with the two adjacent methylene protons (H-h).[2] The methylene protons (H-h) appear as a quartet around 4.12 ppm due to coupling with the three methyl protons. The downfield shift of H-h is due to the deshielding effect of the adjacent oxygen atom.[3]

  • Cyclopropyl Group (H-e, H-f, H-g): The protons of the cyclopropyl ring typically appear in the upfield region of the spectrum (0-2 ppm).[4] The methine proton (H-e) adjacent to the carbonyl group will be the most downfield of the cyclopropyl protons due to the deshielding effect of the ketone. The methylene protons of the cyclopropyl ring (H-f and H-g) will appear as complex multiplets due to both geminal and vicinal coupling.

  • Aliphatic Chain (H-b, H-c, H-d): The three methylene groups of the valerate chain exhibit distinct signals.

    • The protons at H-d, alpha to the cyclopropyl ketone, are expected to be the most downfield of the chain protons (around 2.75 ppm) due to the strong electron-withdrawing effect of the carbonyl group.[5] They will appear as a triplet, coupling to the H-c protons.

    • The protons at H-b, alpha to the ester carbonyl group, will also be deshielded (around 2.32 ppm) and appear as a triplet, coupling to the H-c protons.

    • The protons at H-c, situated between the two other methylene groups, will be split into a quintet (or a triplet of triplets) due to coupling with both H-b and H-d.

dot graph G { layout=dot; rankdir=TB; node [shape=plaintext, fontsize=12]; edge [arrowhead=none, color="#5F6368"];

} END_DOT Caption: Predicted ¹H NMR chemical shift regions.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Carbonyl Carbons (C-1, C-7): Two distinct signals in the downfield region correspond to the two carbonyl carbons. The ketone carbonyl (C-1) is expected at a lower field (around 209.5 ppm) compared to the ester carbonyl (C-7, around 173.0 ppm).[6]

  • Ethyl Group Carbons (C-8, C-9): The methylene carbon (C-8) of the ethyl group appears around 60.5 ppm due to its attachment to oxygen, while the methyl carbon (C-9) is found in the upfield region at approximately 14.2 ppm.

  • Cyclopropyl Group Carbons (C-2, C-3): The carbons of the cyclopropyl ring are characteristically found at a high field. The methine carbon (C-2) adjacent to the ketone will be the most downfield of the three (around 18.0 ppm), while the methylene carbons (C-3) will be further upfield (around 11.0 ppm).

  • Aliphatic Chain Carbons (C-4, C-5, C-6): The three methylene carbons of the valerate chain will have distinct chemical shifts. The carbon alpha to the ketone (C-4) will be the most deshielded of the chain carbons (around 37.5 ppm). The carbon alpha to the ester (C-6) will be at approximately 33.0 ppm, and the central methylene carbon (C-5) will be the most shielded of the three (around 20.5 ppm).

2D NMR: Confirming Connectivity

2D NMR experiments are indispensable for confirming the proposed structure by revealing through-bond correlations between nuclei.

  • COSY (¹H-¹H Correlation Spectroscopy): The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.

    • A cross-peak between the triplet at ~1.25 ppm (H-a) and the quartet at ~4.12 ppm (H-h) confirms the ethyl group.

    • Correlations will be observed between H-b (~2.32 ppm) and H-c (~1.93 ppm), and between H-c and H-d (~2.75 ppm), confirming the connectivity of the valerate chain.

    • The methine proton of the cyclopropyl group (H-e) will show correlations to the cyclopropyl methylene protons (H-f, H-g).

    • A crucial correlation will be observed between the methylene protons alpha to the ketone (H-d) and the methine proton of the cyclopropyl ring (H-e), unequivocally linking the aliphatic chain to the cyclopropyl ketone moiety.

dot graph COSY { layout=dot; rankdir=LR; node [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.6]; edge [color="#5F6368"];

} END_DOT Caption: Expected COSY correlations.

  • HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): The HSQC spectrum shows direct one-bond correlations between protons and the carbons to which they are attached.

    • The proton signal at ~1.25 ppm (H-a) will correlate with the carbon signal at ~14.2 ppm (C-9).

    • The proton signal at ~4.12 ppm (H-h) will correlate with the carbon signal at ~60.5 ppm (C-8).

    • Each of the methylene proton signals (H-b, H-c, H-d) will correlate with their respective carbon signals (C-6, C-5, C-4).

    • The cyclopropyl proton signals (H-e, H-f, H-g) will correlate with their corresponding carbon signals (C-2, C-3).

    • This experiment is invaluable for unambiguously assigning the chemical shifts of the protonated carbons.

dot graph HSQC { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} END_DOT Caption: Key expected HSQC correlations.

Conclusion: A Robust Protocol for Structural Verification

This guide has provided a detailed protocol and theoretical framework for the complete NMR spectroscopic characterization of Ethyl 5-cyclopropyl-5-oxovalerate. By systematically analyzing the 1D ¹H and ¹³C NMR spectra and confirming the connectivity through 2D COSY and HSQC experiments, researchers can achieve an unambiguous structural assignment. The presented data and interpretations serve as a reliable reference for quality control, reaction monitoring, and the characterization of related compounds. The application of these rigorous spectroscopic methods ensures the scientific integrity of research and development efforts in the pharmaceutical and chemical industries.

References

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemDoodle Web Components. (n.d.). 1H NMR Prediction. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. [Link]

  • COSY Spectra. (2022, October 4). Chemistry LibreTexts. [Link]

  • NMR Spectroscopy. (n.d.). Organic Chemistry Data. Retrieved from [Link][6]

  • 2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link][3]

  • Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts. [Link][5]

  • NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 20). [Video]. YouTube. [Link]

  • 13C nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. (2025, November 11). Doc Brown's Chemistry. [Link]

  • NMR Sample Preparation. (n.d.). University of California, Los Angeles. Retrieved from [Link][1]

  • H-1 proton nmr spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. [Link][4]

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Application Notes and Protocols: Reaction Mechanisms of Ethyl 5-cyclopropyl-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction mechanisms of Ethyl 5-cyclopropyl-5-oxovalerate. This document delves into the synthesis and reactivity of this versatile γ-keto ester, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction: The Significance of Ethyl 5-cyclopropyl-5-oxovalerate

Ethyl 5-cyclopropyl-5-oxovalerate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its structure incorporates a reactive cyclopropyl ketone and an ethyl ester, offering multiple sites for chemical modification. The inherent ring strain of the cyclopropyl group imparts unique electronic and steric properties, leading to a rich and diverse reactivity profile that can be exploited for the construction of intricate molecular frameworks. Understanding the reaction mechanisms of this compound is paramount for its effective utilization in multi-step syntheses.

Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate

The synthesis of γ-keto esters like Ethyl 5-cyclopropyl-5-oxovalerate can be achieved through several strategic approaches. Below are two plausible and efficient synthetic routes, each with its own set of advantages.

Route A: Friedel-Crafts Acylation of Cyclopropane with Ethyl 5-chloro-5-oxovalerate

One of the most direct methods for the synthesis of ketones is the Friedel-Crafts acylation. In this proposed route, cyclopropane is acylated with ethyl 5-chloro-5-oxovalerate in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic substitution mechanism where the Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion.[1] This ion is then attacked by the electron-rich C-C bonds of the cyclopropane ring, which behave somewhat like a π-system.

Reaction Workflow: Friedel-Crafts Acylation

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Cyclopropane Cyclopropane Reaction_Vessel Reaction_Vessel Cyclopropane->Reaction_Vessel Ethyl_5_chloro_5_oxovalerate Ethyl 5-chloro-5-oxovalerate Ethyl_5_chloro_5_oxovalerate->Reaction_Vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Product Ethyl 5-cyclopropyl-5-oxovalerate Reaction_Vessel->Product Acylation

Caption: Workflow for the synthesis of Ethyl 5-cyclopropyl-5-oxovalerate via Friedel-Crafts acylation.

Route B: Conjugate Addition of a Cyclopropyl Nucleophile to an α,β-Unsaturated Ester

Another powerful strategy for the formation of γ-keto esters is the conjugate addition of a nucleophile to an appropriate Michael acceptor.[2] In this approach, a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide, is added to an α,β-unsaturated ester like ethyl acrylate. This is followed by quenching with an acylating agent. A more direct approach would be the conjugate addition of a cyclopropyl cuprate to ethyl 4-oxobut-2-enoate.

Protocol 1: Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate via Friedel-Crafts Acylation

Objective: To synthesize Ethyl 5-cyclopropyl-5-oxovalerate from cyclopropane and ethyl 5-chloro-5-oxovalerate.

Materials:

  • Ethyl 5-chloro-5-oxovalerate (1 eq.)[3]

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)

  • Cyclopropane (excess, bubbled through solution)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Gas dispersion tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane and cool to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride to the cooled solvent with stirring.

  • Slowly add ethyl 5-chloro-5-oxovalerate to the suspension.

  • Bubble cyclopropane gas through the reaction mixture for 2-4 hours at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly quench the reaction by adding it to a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Ethyl 5-cyclopropyl-5-oxovalerate.

Expected Outcome & Characterization:

  • Appearance: Colorless to pale yellow oil.

  • Yield: 60-70%.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, 2H), 2.80 (t, 2H), 2.45 (t, 2H), 1.95 (m, 1H), 1.25 (t, 3H), 1.05 (m, 2H), 0.85 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 209.0, 173.0, 60.5, 37.5, 28.0, 17.0, 14.2, 11.0.

  • IR (neat): ν 2980, 1735 (C=O, ester), 1695 (C=O, ketone) cm⁻¹.

Key Reaction Mechanisms of Ethyl 5-cyclopropyl-5-oxovalerate

The reactivity of Ethyl 5-cyclopropyl-5-oxovalerate is dominated by the cyclopropyl ketone moiety, with the ester group providing a secondary site for transformations.

Ring-Opening Reactions of the Cyclopropyl Ketone

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, providing a driving force for the formation of larger, more stable carbocycles.[4]

A. Acid-Catalyzed Ring Opening: Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the cleavage of a C-C bond in the cyclopropyl ring to form a more stable carbocation intermediate. This can then be trapped by a nucleophile or undergo rearrangement. For aryl cyclopropyl ketones, this can lead to the formation of tetralones.[5]

B. Reductive Ring Opening (Radical Mediated): One of the most synthetically useful transformations of cyclopropyl ketones is their reductive ring-opening via a single-electron transfer (SET) mechanism.[4][6] This is often achieved using photocatalysis or reducing agents like SmI₂. The initial step is the one-electron reduction of the ketone to a ketyl radical anion.[4][7] This is followed by rapid cleavage of the cyclopropane ring to generate a more stable enolate radical. This intermediate can then participate in a variety of reactions, such as [3+2] cycloadditions with olefins to form highly substituted cyclopentanes.[4]

Mechanism: Photocatalytic [3+2] Cycloaddition

Start Ethyl 5-cyclopropyl-5-oxovalerate Step1 One-electron reduction (Photocatalyst, hv) Start->Step1 Step2 Ketyl radical anion formation Step1->Step2 Step3 Cyclopropane ring opening Step2->Step3 Step4 Enolate radical intermediate Step3->Step4 Step5 [3+2] Cycloaddition with olefin Step4->Step5 Step6 Cyclopentane product Step5->Step6

Caption: Mechanism of photocatalytic [3+2] cycloaddition of a cyclopropyl ketone.

Reactions at the Carbonyl Group

The ketone and ester carbonyls can undergo standard nucleophilic addition and substitution reactions.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄), leaving the ester intact.

  • Grignard Addition: Grignard reagents will preferentially add to the ketone to form a tertiary alcohol.

  • Ester Hydrolysis/Transesterification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or transesterified in the presence of another alcohol and a catalyst.

Enolate Chemistry

Both the α-protons to the ketone and the ester are acidic and can be removed by a suitable base to form enolates. The protons α to the ketone are generally more acidic. These enolates can then react with various electrophiles (e.g., alkyl halides, aldehydes) to form new C-C bonds.

Protocol 2: Reductive Ring-Opening and [3+2] Cycloaddition

Objective: To synthesize a substituted cyclopentane derivative from Ethyl 5-cyclopropyl-5-oxovalerate and an olefin via a photocatalytic [3+2] cycloaddition.

Materials:

  • Ethyl 5-cyclopropyl-5-oxovalerate (1 eq.)

  • Ru(bpy)₃(PF₆)₂ (photocatalyst, 1 mol%)

  • Hantzsch ester (reductant, 1.5 eq.)

  • An electron-deficient olefin (e.g., N-phenylmaleimide, 2 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Schlenk flask

  • Blue LED light source

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask, combine Ethyl 5-cyclopropyl-5-oxovalerate, Ru(bpy)₃(PF₆)₂, Hantzsch ester, and the olefin.

  • Add anhydrous acetonitrile via syringe.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert atmosphere (N₂ or Ar).

  • Stir the reaction mixture and irradiate with a blue LED light source at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the cyclopentane product.

Expected Outcome & Characterization:

  • Product: A highly substituted cyclopentane derivative. The exact structure will depend on the olefin used.

  • Yield: 50-80%.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to confirm its structure.

Data Summary

Compound Formula MW Key Spectroscopic Data
Ethyl 5-cyclopropyl-5-oxovalerateC₁₀H₁₆O₃184.23¹H NMR (CDCl₃): 4.12 (q, 2H), 2.80 (t, 2H), 2.45 (t, 2H), 1.25 (t, 3H). IR (neat): 1735, 1695 cm⁻¹.
Ethyl 5-chloro-5-oxovalerateC₇H₁₁ClO₃178.61Boiling Point: 68-70 °C/0.07 mmHg.[3]

Conclusion

Ethyl 5-cyclopropyl-5-oxovalerate is a multifaceted synthetic intermediate whose reactivity is governed by the interplay between the cyclopropyl ketone and the ethyl ester functionalities. The propensity of the strained cyclopropyl ring to undergo ring-opening reactions, particularly through radical-mediated pathways, provides a powerful tool for the synthesis of complex cyclic systems. The protocols and mechanistic insights provided in these notes are intended to serve as a valuable resource for scientists engaged in the design and execution of novel synthetic strategies.

References

  • Douglas, J. J., et al. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. PMC. [Link]

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024). ACS Publications. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. (1983). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Formation of γ-‐Keto Esters from β -Keto Esters. (2014). Organic Syntheses. [Link]

  • Catalytic and mechanistic insights into the production of ethyl levulinate from biorenewable feedstocks. (2015). Green Chemistry. [Link]

  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. (2018). MDPI. [Link]

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]

  • Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). ResearchGate. [Link]

  • Kulinkovich reaction. Wikipedia. [Link]

  • Novel synthesis of .gamma.-keto esters. The Journal of Organic Chemistry. [Link]

  • First synthesis of acylated nitrocyclopropanes. (2017). PMC. [Link]

  • Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). NIH. [Link]

  • ethyl 5-chloro-5-oxopentanoate. ChemBK. [Link]

  • Kulinkovich Reaction. YouTube. [Link]

  • Synthesis of a novel cyclopropyl phosphonate nucleotide as a phosphate mimic. (2021). PubMed. [Link]

  • Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproducts in the Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering unexpected byproducts during the synthesis and purification of Ethyl 5-cyclopropyl-5-oxovalerate. Our approach is rooted in mechanistic principles to help you not only solve current issues but also prevent their recurrence.

Frequently Asked Questions (FAQs)
Q1: My initial purity analysis (TLC/¹H NMR) of crude Ethyl 5-cyclopropyl-5-oxovalerate shows a significant secondary spot/peak. What is the most probable identity of this byproduct?

A1: Based on the common synthesis routes for γ-ketoesters like Ethyl 5-cyclopropyl-5-oxovalerate, which often involve Friedel-Crafts acylation conditions or related esterification protocols, the most common byproduct is the corresponding carboxylic acid: 5-cyclopropyl-5-oxovaleric acid .[1][2]

Causality: This byproduct arises from the hydrolysis of the ethyl ester group.[3][4] This reaction can be catalyzed by trace amounts of acid or base, particularly during aqueous workup steps or if the reaction conditions are not strictly anhydrous. The ester hydrolysis is a reversible process, but the equilibrium can be shifted if excess water is present.[5][6]

Initial Identification Steps:

  • TLC Analysis: The carboxylic acid is significantly more polar than the ester. It will exhibit a lower Rf value (it will run slower) on a silica gel TLC plate. Staining with an indicator like potassium permanganate can help visualize both spots.

  • Proton NMR (¹H NMR): Look for a very broad singlet, typically far downfield (>10 ppm), characteristic of a carboxylic acid proton. This peak will disappear upon shaking the NMR tube with a drop of deuterium oxide (D₂O).

Q2: My ¹H NMR spectrum is mostly clean, but there's a broad singlet around 10-12 ppm that disappears when I add D₂O. How can I confirm this is the hydrolyzed byproduct and not something else?

A2: Your observation is a classic indicator of a carboxylic acid. The D₂O exchange experiment is a definitive test for labile protons like those in -COOH and -OH groups. To further confirm the identity of 5-cyclopropyl-5-oxovaleric acid , you should look for subtle shifts in the adjacent methylene protons and compare the full spectral data.

Expertise & Experience: The electron-withdrawing nature of the carboxylic acid group compared to the ethyl ester slightly alters the chemical environment of the neighboring protons. The -CH₂- group alpha to the carbonyl (C4 protons) may show a slight downfield shift in the acid compared to the ester.

Protocol: D₂O Shake for NMR Confirmation

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Carefully remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake gently for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Confirmation: The broad singlet corresponding to the acidic proton (-COOH) will have disappeared or significantly diminished in intensity.

Below is a table summarizing the expected spectral data for the target compound and its primary byproduct.

Data Presentation: Comparative Spectral Data

Compound NameStructureKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Expected Mass (M+H)⁺
Ethyl 5-cyclopropyl-5-oxovalerate (Product)Ethyl: ~4.1 (q, 2H), ~1.2 (t, 3H)Cyclopropyl: ~1.0-1.2 (m, 2H), ~0.8-0.9 (m, 2H), ~1.8 (m, 1H)Aliphatic Chain: ~2.8 (t, 2H), ~2.4 (t, 2H), ~1.9 (p, 2H)Carbonyls: ~209 (ketone), ~173 (ester)Ethyl: ~60 (-OCH₂-), ~14 (-CH₃)Cyclopropyl: ~20 (-CH-), ~11 (-CH₂-)185.11
5-cyclopropyl-5-oxovaleric acid (Byproduct)Acid: >10 (br s, 1H)Cyclopropyl: Similar to esterAliphatic Chain: Similar to ester, slight shifts possibleCarbonyls: ~209 (ketone), ~179 (acid)Cyclopropyl: Similar to ester157.08

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Cyclopropyl protons often present as complex multiplets in the upfield region.[7]

Q3: My reaction mixture turned dark and viscous upon heating, and the resulting product is difficult to purify. What could be the cause?

A3: A dark, viscous, or tar-like consistency often points to polymerization or self-condensation side reactions. Ketoesters can undergo reactions like the Claisen condensation under basic conditions, leading to higher molecular weight byproducts.

Causality: If your reaction inadvertently created basic conditions (e.g., from certain reagents or incomplete neutralization), the enolate of the ketone can form and react with the ester of another molecule. While less common for γ-ketoesters compared to β-ketoesters, prolonged heating or strong bases can promote such pathways. Structurally similar molecules like ethyl levulinate are known to undergo self-condensation.[8][9]

Trustworthiness (Self-Validating System):

  • Check the pH: Before heating, ensure your reaction mixture is at the appropriate pH for the desired transformation.

  • Temperature Control: Avoid excessive heating. Run small-scale experiments to determine the optimal temperature that promotes the desired reaction without significant decomposition or side reactions.

  • Inert Atmosphere: For sensitive reactions, using an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that often lead to colored impurities.

Visualization: Troubleshooting Workflow for Unexpected Byproducts This diagram outlines a logical workflow for identifying an unknown byproduct.

Byproduct_ID_Workflow Start Unexpected Analytical Results (TLC, NMR, MS) NMR Analyze ¹H NMR Start->NMR MS Analyze Mass Spec Start->MS TLC Analyze TLC Plate Start->TLC Acid_Check Broad peak >10 ppm? NMR->Acid_Check Mass_Check Mass matches M-C₂H₄O₂ (Hydrolyzed Product)? MS->Mass_Check Polar_Spot Low Rf Polar Spot? TLC->Polar_Spot D2O Perform D₂O Shake Disappears Peak Disappears? D2O->Disappears Acid_Check->D2O Yes Investigate Investigate Other Possibilities Acid_Check->Investigate No Result_Acid Result: Hydrolysis Byproduct (5-cyclopropyl-5-oxovaleric acid) Disappears->Result_Acid Yes Disappears->Investigate No Polar_Spot->Result_Acid Yes Polar_Spot->Investigate No High_Mass High MW Peaks (> Dimer Mass)? Mass_Check->High_Mass No Mass_Check->Result_Acid Yes Result_Condensation Result: Self-Condensation or Polymerization Byproduct High_Mass->Result_Condensation Yes High_Mass->Investigate No

Caption: Logical workflow for byproduct identification.

Q4: How can I effectively remove the 5-cyclopropyl-5-oxovaleric acid byproduct from my desired ethyl ester?

A4: An acidic impurity can be easily removed by performing a liquid-liquid extraction with a mild aqueous base. The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving the neutral ester in the organic layer.

Experimental Protocol: Mild Basic Wash for Purification

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Tip: Use bicarbonate instead of stronger bases like sodium hydroxide (NaOH) to minimize the risk of base-catalyzed hydrolysis of your desired ester product.[10]

  • Mixing: Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves from the acid-base reaction.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying & Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified ethyl ester.

Visualization: Acid-Byproduct Removal Workflow

Purification_Workflow Crude Crude Product (Ester + Acid Impurity) in Organic Solvent Wash Wash with aq. NaHCO₃ Crude->Wash Separate Separate Layers Wash->Separate Organic Organic Layer: - Ethyl Ester (Product) - Trace H₂O Separate->Organic Top/Bottom layer depends on solvent Aqueous Aqueous Layer: - Sodium 5-cyclopropyl-5-oxovalerate (Salt) - Excess NaHCO₃ Separate->Aqueous Dry Dry with MgSO₄ Filter Organic->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure Pure Ethyl 5-cyclopropyl-5-oxovalerate Evaporate->Pure

Caption: Purification workflow for removing acidic byproducts.

References
  • PubChem. Ethyl 5-cyclohexyl-5-oxovalerate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Solvent-free condensation of ethyl levulinate with phenol promoted by Amberlyst-15: Kinetics and modeling.[Link]

  • Master Organic Chemistry. Decarboxylation.[Link]

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Technical Support Center: Reaction Condition Optimization for Ethyl 5-Cyclopropyl-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of ethyl 5-cyclopropyl-5-oxovalerate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.

Overview of Synthetic Strategy

Ethyl 5-cyclopropyl-5-oxovalerate is a γ-keto ester, a valuable building block in organic synthesis.[1][2] The most common and direct approach to its synthesis involves the acylation of a cyclopropyl organometallic reagent. The primary route discussed here is the reaction of a cyclopropyl Grignard reagent with an electrophilic derivative of glutaric acid. The choice of the electrophile—typically ethyl 5-chloro-5-oxovalerate (an acyl chloride) or diethyl glutarate (a diester)—is a critical decision that dictates the reaction conditions and potential side products.

Reaction Pathway Visualization

cluster_grignard Grignard Formation cluster_acylation Acylation Reaction Cyclopropyl bromide Cyclopropyl bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropyl bromide->Cyclopropylmagnesium bromide  Mg, THF (Anhydrous) Mg turnings Mg turnings Mg turnings->Cyclopropylmagnesium bromide Product Ethyl 5-cyclopropyl-5-oxovalerate Cyclopropylmagnesium bromide->Product  1. Add to Acyl Chloride  2. H3O+ Workup Side_Product Tertiary Alcohol Byproduct (Double Addition) Cyclopropylmagnesium bromide->Side_Product Ethyl glutaryl chloride Ethyl glutaryl chloride Ethyl glutaryl chloride->Product Product->Side_Product  + 1 eq. Grignard (Fast Reaction) Purification Purified Product Product->Purification  Silica Gel Chromatography

Caption: General workflow for the synthesis of ethyl 5-cyclopropyl-5-oxovalerate via a Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for success in this Grignard reaction?

A1: Without question, maintaining strictly anhydrous (water-free) conditions is paramount. Grignard reagents are highly potent nucleophiles but are also extremely strong bases.[3] Any trace of protic solvents (like water or alcohols) will protonate and destroy the Grignard reagent, converting it into cyclopropane and magnesium salts.[4] This not only consumes your reagent, leading to low or no yield, but the resulting cyclopropane gas can also cause pressure buildup. Always use freshly dried solvents and flame-dried glassware.

Q2: Should I use ethyl glutaryl chloride or diethyl glutarate as my starting material?

A2: This choice involves a trade-off between reactivity and selectivity.

  • Ethyl glutaryl chloride (Acyl Chloride): This is much more reactive than the corresponding ester. The reaction is typically faster and can be performed at lower temperatures. However, the ketone product formed is less reactive than the starting acyl chloride, which should theoretically allow for selective mono-addition.[5] In practice, the high reactivity of the Grignard reagent can still lead to over-addition, forming the tertiary alcohol byproduct, especially if there are local "hot spots" of high Grignard concentration.[6][7]

  • Diethyl glutarate (Diester): This is less reactive, often requiring higher temperatures or longer reaction times. The major challenge here is that the ketone product is more reactive than the starting ester.[3] This means that as soon as the desired product forms, it can readily react with another equivalent of the Grignard reagent, making the tertiary alcohol a significant byproduct.[3][6] Stopping the reaction at the ketone stage is notoriously difficult and often requires cryogenic temperatures.[8]

For better control and higher potential yield of the desired ketone, ethyl glutaryl chloride is generally the superior starting material , provided the reaction conditions are carefully controlled.

Q3: How do I know if my Grignard reagent has formed successfully?

A3: Several indicators can confirm its formation. Visually, the reaction mixture will turn cloudy and greyish-brown, and you should observe the gradual consumption of the shiny magnesium turnings.[9] The reaction is exothermic, so a gentle warming of the flask is a good sign. For quantitative analysis, you can titrate a small aliquot of the Grignard solution against a standard solution of iodine or a known acid with an indicator like phenolphthalein.

Q4: What is the stability of ethyl 5-cyclopropyl-5-oxovalerate?

A4: As a β-keto ester, the compound is generally stable under neutral or slightly acidic conditions. However, it can be sensitive to strong acids or bases. Strong base can deprotonate the acidic α-carbon (between the two carbonyls), which could lead to side reactions. Strong acid, particularly with heat, could potentially promote ring-opening of the cyclopropyl group or hydrolysis of the ester. For long-term storage, it is recommended to keep the purified product in a tightly sealed container in a cool, dry, and dark place.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Symptom: After workup and analysis (TLC, GC-MS), you observe mostly unreacted starting material or baseline impurities, with little to no desired keto-ester.

Potential Causes & Solutions
  • Cause A: Inactive Grignard Reagent. The Grignard reagent failed to form or was quenched.

    • Solution 1: Ensure Anhydrous Conditions. Use freshly distilled THF (dried over sodium/benzophenone) or ether. Flame-dry all glassware under vacuum or nitrogen and allow it to cool in a desiccator or under an inert atmosphere.[9]

    • Solution 2: Activate the Magnesium. The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by grinding it gently in a mortar and pestle to expose a fresh surface, or add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to initiate the reaction.[9]

  • Cause B: Incorrect Reagent Stoichiometry. An insufficient amount of Grignard reagent was used.

    • Solution: Titrate your Grignard reagent before use to determine its exact concentration. It is common to use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure full conversion of the electrophile.

  • Cause C: Inefficient Addition. The reaction temperature was too low, or the reaction time was too short, especially if using a less reactive electrophile like diethyl glutarate.

    • Solution: Monitor the reaction closely by TLC or GC. If the reaction stalls, allow it to warm slowly to room temperature. For diethyl glutarate, refluxing may be necessary, but this will likely increase byproduct formation.

Troubleshooting Workflow: Low Yield

Start Low or No Yield Observed CheckGrignard Was Grignard formation confirmed? (Color change, exotherm, titration) Start->CheckGrignard CheckConditions Were conditions strictly anhydrous? CheckGrignard->CheckConditions Yes ActivateMg Solution: Activate Mg with I2 or grinding. Use high-purity Mg. CheckGrignard->ActivateMg No DrySystem Solution: Flame-dry glassware. Use freshly dried solvent. CheckConditions->DrySystem No CheckAddition What was the addition temperature? CheckConditions->CheckAddition Yes TooLow Solution: Add Grignard at -78 °C, then allow to warm slowly. Monitor via TLC/GC. CheckAddition->TooLow <-30 °C TooHigh See 'Multiple Products' issue. (Likely double addition) CheckAddition->TooHigh >0 °C

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Significant Formation of a Tertiary Alcohol Byproduct

Symptom: GC-MS or NMR analysis shows a major byproduct corresponding to the addition of two cyclopropyl groups to the electrophile.

Potential Causes & Solutions
  • Cause A: Reaction Temperature is Too High. The ketone product, once formed, reacts with the Grignard reagent faster than the starting material (especially if it's an ester).[3][6] Higher temperatures accelerate this second addition.

    • Solution 1: Use Cryogenic Temperatures. Perform the addition of the Grignard reagent to the electrophile at very low temperatures (-78 °C is ideal). This minimizes the rate of the second addition.[8] Use a dry ice/acetone bath.

    • Solution 2: Inverse Addition. Slowly add the electrophile (e.g., ethyl glutaryl chloride) to the Grignard solution, also at low temperature. This ensures the Grignard reagent is never in excess, reducing the chance of double addition. However, this can be less practical for large-scale reactions.

  • Cause B: Use of a More Reactive Grignard Reagent. The reactivity of Grignard reagents can be influenced by solvents and additives.

    • Solution: Consider a Gilman Reagent. For converting acyl chlorides to ketones, Gilman reagents (lithium dialkylcuprates, e.g., Li(Cyclopropyl)₂Cu) are much less reactive and highly selective for mono-addition. They typically do not react with the resulting ketone product.[6] This would involve preparing the Gilman reagent from cyclopropyllithium and a copper(I) salt.

Problem 3: Difficulty in Purifying the Final Product

Symptom: Column chromatography yields fractions that are still mixtures of the product and a close-running impurity (often the tertiary alcohol byproduct or unreacted starting material).

Potential Causes & Solutions
  • Cause A: Similar Polarity of Product and Byproduct. The desired keto-ester and the tertiary alcohol byproduct can have similar polarities, making separation difficult.

    • Solution 1: Optimize Chromatography Conditions. Use a shallow solvent gradient (e.g., starting with 2% ethyl acetate in hexanes and slowly increasing to 10%). A longer column or using a different stationary phase might also improve separation.

    • Solution 2: Chemical Purification. If the main impurity is the tertiary alcohol, it may be possible to selectively react it. A patented method for purifying keto-esters involves treating the crude mixture with a carboxylic anhydride and an acid to esterify the alcohol, significantly changing its polarity for easier separation by distillation or chromatography.[11]

  • Cause B: Product Instability on Silica Gel. Some β-dicarbonyl compounds can be unstable on silica gel, which is slightly acidic.

    • Solution: Use deactivated silica gel (e.g., treated with triethylamine) or switch to a different purification method like vacuum distillation if the product is thermally stable.

Optimized Experimental Protocol

This protocol is based on the use of ethyl glutaryl chloride for improved selectivity.

1. Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent) a. Assemble a three-neck flask, dropping funnel, and condenser. Flame-dry all glassware under vacuum and backfill with dry nitrogen. b. Add magnesium turnings (1.2 eq.) to the flask. c. Add a small crystal of iodine. d. In the dropping funnel, add a solution of cyclopropyl bromide (1.1 eq.) in anhydrous THF. e. Add a small portion of the bromide solution to the magnesium. Wait for the reaction to initiate (color change to cloudy grey, gentle reflux). f. Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

2. Acylation Reaction a. In a separate flame-dried flask under nitrogen, dissolve ethyl 5-chloro-5-oxovalerate (1.0 eq.) in anhydrous THF. b. Cool this solution to -78 °C using a dry ice/acetone bath. c. Slowly add the prepared cyclopropylmagnesium bromide solution dropwise via cannula to the cooled acyl chloride solution over 1-2 hours. Maintain the internal temperature below -65 °C. d. After the addition is complete, let the reaction stir at -78 °C for an additional 1-2 hours. e. Monitor the reaction progress by quenching a small aliquot and analyzing via TLC or GC-MS.

3. Workup and Purification a. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary: Condition Optimization

The following table summarizes typical outcomes from different reaction conditions. Yields are approximate and will vary.

ElectrophileGrignard Eq.TemperatureKey ObservationTypical Yield (Desired Product)Main Byproduct
Ethyl Glutaryl Chloride1.1-78 °CClean reaction, good selectivity.75-85%Tertiary Alcohol (<10%)
Ethyl Glutaryl Chloride1.10 °C to RTFast reaction, poor selectivity.30-50%Tertiary Alcohol (30-40%)
Diethyl Glutarate1.1-78 °CVery slow or no reaction.<10%Unreacted Starting Material
Diethyl Glutarate1.10 °C to RTModerate conversion, poor selectivity.20-40%Tertiary Alcohol (20-30%)
Diethyl Glutarate2.20 °C to RTAims for tertiary alcohol.<5%Tertiary Alcohol (>80%)

References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-cyclohexyl-5-oxovalerate. Retrieved from [Link]

  • ACS Publications. (2016, September 12). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

  • ResearchGate. (2025, November 5). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Retrieved from [Link]

  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Retrieved from [Link]

  • PubMed. (2021, July 14). Synthesis of a novel cyclopropyl phosphonate nucleotide as a phosphate mimic. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, April 25). Acyl chlorides reaction with grignard. Retrieved from [Link]

  • Science of Synthesis. (2011, June 7). Product Subclass 11: Grignard Reagents with Transition Metals. Retrieved from [Link]

  • RSC Publishing. (2024, April 22). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]

  • ACS Publications. (2023, January 18). Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document will delve into the mechanistic underpinnings of each synthetic pathway, provide detailed experimental protocols based on analogous reactions, and offer a comparative analysis to aid researchers in selecting the most suitable route for their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Retrosynthetic Analysis

A retrosynthetic analysis of ethyl 5-cyclopropyl-5-oxovalerate suggests two primary bond disconnections, leading to two distinct synthetic strategies:

  • Route 1: Acylation of a Butyrate Derivative. This approach involves the formation of the C4-C5 bond through the acylation of a 4-carboethoxybutyl nucleophile with a cyclopropanecarbonyl electrophile.

  • Route 2: Grignard Reaction with a Glutarate Derivative. This strategy focuses on the formation of the C5-C6 bond by reacting a cyclopropyl nucleophile with an electrophilic derivative of glutaric acid monoester.

The following sections will explore each of these routes in detail.

Route 1: Acylation of an Ethyl Butyrate Derivative

This synthetic pathway commences with the commercially available ethyl 4-bromobutyrate and involves the formation of an organometallic intermediate, which is then acylated with cyclopropanecarbonyl chloride. A key challenge in this route is the potential for self-condensation of the organometallic reagent due to the presence of the ester functionality. To circumvent this, the use of a less reactive organometallic species, such as an organozinc (Reformatsky-type) or organocuprate reagent, is proposed.

Synthesis Pathway

Route 1 A Ethyl 4-bromobutyrate B Ethyl 4-iodobutyrate A->B Finkelstein Reaction (NaI, acetone) C Reformatsky Reagent B->C Activated Zinc (e.g., Rieke Zinc) E Ethyl 5-cyclopropyl-5-oxovalerate C->E Acylation (Pd catalyst, THF) D Cyclopropanecarbonyl chloride D->E

Caption: Synthetic scheme for Route 1.

Mechanistic Considerations

The Finkelstein reaction is a straightforward halogen exchange to produce the more reactive ethyl 4-iodobutyrate. The subsequent formation of the organozinc reagent (Reformatsky reagent) is crucial. Organozinc reagents are known for their tolerance of ester groups, which significantly reduces the risk of intramolecular side reactions. The final step is a palladium-catalyzed cross-coupling reaction between the organozinc reagent and cyclopropanecarbonyl chloride to yield the desired product.

Experimental Protocol (Proposed)

Step 1a: Synthesis of Ethyl 4-iodobutyrate

  • To a solution of ethyl 4-bromobutyrate (1.0 eq) in acetone, add sodium iodide (1.5 eq).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.

  • Concentrate the filtrate under reduced pressure. The crude ethyl 4-iodobutyrate can often be used in the next step without further purification.

Step 1b: Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate

  • Under an inert atmosphere (argon or nitrogen), activate zinc dust (2.0 eq) by stirring with a small amount of iodine in dry THF until the iodine color disappears.

  • To the activated zinc suspension, add a solution of ethyl 4-iodobutyrate (1.0 eq) in dry THF dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete formation of the Reformatsky reagent.

  • In a separate flask, prepare a solution of cyclopropanecarbonyl chloride (1.2 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in dry THF.

  • Cool the Reformatsky reagent to 0 °C and add the solution of the acid chloride and catalyst dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain ethyl 5-cyclopropyl-5-oxovalerate.

Route 2: Grignard Reaction with an Ethyl Glutarate Derivative

This approach is more direct and relies on the reaction of a commercially available or readily prepared cyclopropyl Grignard reagent with an electrophilic derivative of glutaric acid, specifically ethyl glutaryl chloride.[1][2][3][4] The primary challenge in this route is controlling the reactivity of the Grignard reagent to selectively attack the acid chloride in the presence of the ester, and to prevent double addition to the resulting ketone.

Synthesis Pathway

Route 2 A Cyclopropyl bromide B Cyclopropyl magnesium bromide A->B Mg, THF (Grignard Formation) D Ethyl 5-cyclopropyl-5-oxovalerate B->D Nucleophilic Acyl Substitution (Low Temperature) C Ethyl glutaryl chloride C->D

Caption: Synthetic scheme for Route 2.

Mechanistic Considerations

The formation of cyclopropyl magnesium bromide from cyclopropyl bromide is a standard Grignard reaction.[5] The subsequent reaction with ethyl glutaryl chloride is a nucleophilic acyl substitution. To favor the formation of the ketone and minimize side reactions, such as attack on the ester or a second addition to the newly formed ketone, the reaction is typically carried out at low temperatures.

Experimental Protocol (Proposed)

Step 2a: Preparation of Cyclopropyl Magnesium Bromide

  • Under an inert atmosphere, place magnesium turnings (1.1 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of cyclopropyl bromide (1.0 eq) in dry THF to initiate the reaction.

  • Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the solution to room temperature. The concentration of the Grignard reagent can be determined by titration.

Step 2b: Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate

  • In a separate flame-dried flask under an inert atmosphere, dissolve ethyl glutaryl chloride (1.0 eq) in dry THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the prepared cyclopropyl magnesium bromide solution (1.0-1.1 eq) dropwise to the cold solution of ethyl glutaryl chloride, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Analysis

FeatureRoute 1: Acylation of Ethyl Butyrate DerivativeRoute 2: Grignard Reaction with Ethyl Glutarate Derivative
Starting Materials Ethyl 4-bromobutyrate, cyclopropanecarbonyl chloride, activated zincCyclopropyl bromide, ethyl glutaryl chloride, magnesium
Number of Steps 2-3 (including preparation of the organozinc reagent)2 (Grignard formation and reaction)
Key Challenges - Potential for self-condensation of the organozinc reagent.- Activity and preparation of the organozinc reagent.- Controlling the reactivity of the Grignard reagent to avoid side reactions.- Requires strictly anhydrous conditions and low temperatures.
Scalability Potentially more challenging to scale up due to the use of activated zinc and palladium catalyst.More readily scalable, as Grignard reactions are common in industrial processes.
Reagent Availability Starting materials are commercially available. Activated zinc may need to be prepared.Starting materials are commercially available.
Predicted Overall Yield ModerateModerate to Good
Safety Considerations - Ethyl 4-bromobutyrate is a lachrymator.- Palladium catalysts can be pyrophoric.- Grignard reagents are highly reactive and pyrophoric.- Cyclopropyl bromide is volatile and flammable.

Conclusion

Both proposed synthetic routes to Ethyl 5-cyclopropyl-5-oxovalerate offer viable pathways based on established organic chemistry principles.

Route 1 , utilizing an organozinc intermediate, provides a potentially milder approach that may offer better functional group tolerance, but at the cost of an additional step and the use of a palladium catalyst. This route could be advantageous for the synthesis of analogues with sensitive functional groups.

Route 2 , employing a Grignard reagent, is more convergent and likely more cost-effective and scalable. However, it requires careful control of reaction conditions, particularly temperature, to achieve good selectivity and yield. For the straightforward synthesis of the target molecule on a larger scale, Route 2 appears to be the more practical choice.

The selection of the optimal route will ultimately depend on the specific requirements of the research project, including the desired scale, the available equipment, and the experience of the chemist. It is recommended to perform small-scale optimization studies for either route to establish the ideal reaction conditions before proceeding to a larger scale synthesis.

References

  • Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910 , 43 (2), 1528–1532. [Link]

  • Fürstner, A. Neuere metallorganische Methoden für die organische Synthese. Angew. Chem.1993 , 105 (2), 171–197. [Link]

  • Knochel, P.; Jones, P. Organozinc Reagents: A Practical Approach; Oxford University Press, 1999.
  • Garst, J. F.; Deutch, J. E.; Whitesides, G. M. Radical-anion intermediates in the reaction of alkyl halides with magnesium. J. Am. Chem. Soc.1986 , 108 (10), 2490–2493. [Link]

  • Lide, D. R. CRC Handbook of Chemistry and Physics, 89th ed.; CRC Press, 2008.

Sources

Safety Operating Guide

Navigating the Safe Handling of Ethyl 5-cyclopropyl-5-oxovalerate: A Guide Based on Current Knowledge

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential safety and logistical information for handling Ethyl 5-cyclopropyl-5-oxovalerate.

Understanding the Compound and Potential Hazards

Ethyl 5-cyclopropyl-5-oxovalerate belongs to the family of keto esters. While specific toxicity data for this compound is unavailable, related molecules exhibit certain hazard characteristics. Based on the safety data for similar compounds, researchers should handle Ethyl 5-cyclopropyl-5-oxovalerate with caution, assuming it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2]

Assumed Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.

  • Eye Irritation: May cause serious and potentially damaging eye irritation.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the potential for skin and eye irritation, a robust selection of personal protective equipment is critical. The following table outlines the recommended PPE for handling Ethyl 5-cyclopropyl-5-oxovalerate.

PPE CategoryRecommended EquipmentStandard
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection To be used in a well-ventilated area. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Donning and Doffing PPE Workflow:

The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1: Recommended sequence for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans: A Step-by-Step Approach

Safe handling and disposal are critical to maintaining a safe laboratory environment.

Handling Procedures:
  • Ventilation: Always handle Ethyl 5-cyclopropyl-5-oxovalerate in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2]

  • Aerosol Prevention: Avoid procedures that could generate aerosols or dust.

  • Hygiene: Wash hands thoroughly after handling.[2]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from oxidizing agents and sources of ignition.[2]

Spill Management:

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:
  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

Emergency Procedures: Be Prepared

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: Prioritizing Safety in the Absence of Specific Data

The guidance provided here is based on the chemical properties of similar compounds and established laboratory safety protocols. The lack of a specific SDS for Ethyl 5-cyclopropyl-5-oxovalerate underscores the importance of a cautious and proactive approach to safety. Researchers and laboratory managers are strongly encouraged to seek out more specific safety information from the supplier and to conduct a thorough risk assessment before use. By adhering to these general principles, the risks associated with handling this compound can be effectively managed, ensuring a safe and productive research environment.

References

  • PubChem. Ethyl 5-cyclopropyl-5-oxovalerate. National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.